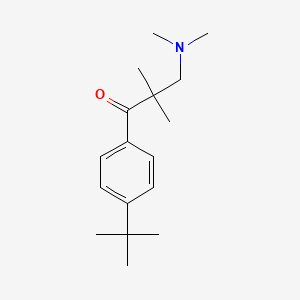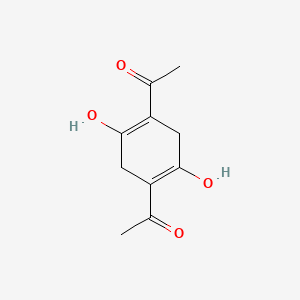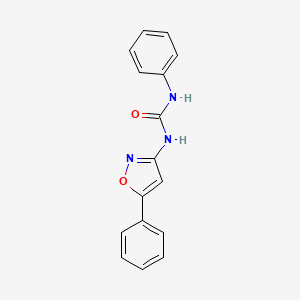![molecular formula C8H14S B14647305 1,1'-[Sulfanediylbis(methylene)]dicyclopropane CAS No. 53911-81-2](/img/structure/B14647305.png)
1,1'-[Sulfanediylbis(methylene)]dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediylbis(methylene)]dicyclopropane is a chemical compound characterized by the presence of two cyclopropane rings connected by a sulfanediylbis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane can be synthesized through the reaction of cyclopropylmethyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for 1,1’-[Sulfanediylbis(methylene)]dicyclopropane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanediylbis(methylene) bridge.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Sodium hydroxide or other strong bases; in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
1,1’-[Sulfanediylbis(methylene)]dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]dicyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Dibenzyl sulfide: Contains benzyl groups instead of cyclopropane rings.
Diphenyl sulfide: Features phenyl groups in place of cyclopropane rings.
1,1’-[Sulfanediylbis(methylene)]dibenzene: Similar structure but with benzene rings.
Uniqueness: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane is unique due to its cyclopropane rings, which confer distinct chemical and physical properties
Properties
CAS No. |
53911-81-2 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
cyclopropylmethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C8H14S/c1-2-7(1)5-9-6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
XBTPZJANMGXFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)




![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

